molecular formula C19H23N3O3S B6050512 Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone

Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B6050512
M. Wt: 373.5 g/mol
InChI Key: WYFUPJMBRSSIGA-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that features a furan ring, a pyrrolidine ring, a thiophene ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Pyrrolidine Ring Synthesis: The pyrrolidine ring is often synthesized through the reduction of pyrrole or via the cyclization of γ-aminobutyric acid derivatives.

    Thiophene Ring Synthesis: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Diazepane Ring Synthesis: The diazepane ring can be synthesized by the cyclization of diamines with dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple ring systems. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-pyrrolidin-1-yl-methanone: Similar structure but lacks the thiophene and diazepane rings.

    Thiophene-2-carbonyl-pyrrolidine: Contains the thiophene and pyrrolidine rings but lacks the furan and diazepane rings.

    Diazepane-1-yl-methanone: Contains the diazepane ring but lacks the furan, pyrrolidine, and thiophene rings.

Uniqueness

Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone is unique due to its combination of four different ring systems, which provides a diverse range of chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(15-5-2-13-25-15)21-9-3-10-22(12-11-21)19(24)17-7-6-16(26-17)14-4-1-8-20-14/h2,5-7,13-14,20H,1,3-4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFUPJMBRSSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)N3CCCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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